2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Description
This compound (CAS: 1071368-63-2) is a 1,2,4-triazole derivative featuring an allyl group at position 4, a 1-(4-methylphenylamino)ethyl substituent at position 5, and a thioacetohydrazide moiety at position 2. Its synthesis involves cyclization and hydrazinolysis steps, yielding a structurally complex molecule with distinct electronic and steric properties due to the allyl and 4-methylphenyl groups .
Properties
IUPAC Name |
2-[[5-[1-(4-methylanilino)ethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6OS/c1-4-9-22-15(20-21-16(22)24-10-14(23)19-17)12(3)18-13-7-5-11(2)6-8-13/h4-8,12,18H,1,9-10,17H2,2-3H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFRCZKJZMWJHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)C2=NN=C(N2CC=C)SCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.
Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl bromide in the presence of a base.
Attachment of the Thioacetohydrazide Moiety: This step involves the reaction of the triazole intermediate with thioacetic acid hydrazide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the allyl or triazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Unfortunately, the available search results do not offer specific applications, case studies, or comprehensive data tables for the compound "2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide." However, the search results do provide some information regarding the properties, potential uses, and related compounds.
Basic Information
this compound is a chemical compound with the molecular formula C16H22N6OS and a molecular weight of 346.45 . It is also referred to as 2-((4-Allyl-5-(1-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide or Acetic acid, 2-[[5-[1-[(4-methylphenyl)amino]ethyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide . The CAS number for this compound is 1071296-39-3 .
Potential Applications
While direct applications for the specified compound are not available in the search results, the broader chemical class of 1,2,4-triazoles has a wide range of bioactivities and applications :
- Medicinal Chemistry: 1,2,4-Triazoles have exhibited various pharmacological activities, including antibacterial, antifungal, antitubercular, anticancer, antioxidant, and antiviral properties .
- Antimicrobial Activity: Some synthesized 1,2,4-triazole derivatives have demonstrated antibacterial activity against S. aureus, B. subtilis, E. coli, and P. aeuroginosa . Certain compounds have shown better bactericidal activity than control substances against phytopathogenic bacterium X. oryzae pv. oryzae .
- Antioxidant Properties: 1,2,4-Triazole derivatives have shown potential as antioxidant agents .
- Other Applications: 1,2,4-Triazoles are also used as neuroprotectants, antimalarials, anti-leishmanials, anti-ureases, anticonvulsants, cannabinoid CB1 receptor antagonists, PDE4A inhibitors, and γ-aminobutyric acid-A (GABA-A) α-2, α-3, and α-5 containing receptor antagonists . They also have applications in ionic liquids, corrosion inhibitors, agrochemicals, polymers, supramolecular and material science .
Safety and Sourcing
The compound is labeled as an irritant . It can be obtained from chemical suppliers like Wuhan Chemwish Technology Co., Ltd and Matrix Scientific .
Mechanism of Action
The mechanism of action of 2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the thioacetohydrazide moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Research Findings
Selectivity in Cancer Models: The target compound’s 4-methylphenylaminoethyl group may reduce off-target effects compared to phenyl-substituted derivatives, which show broad cytotoxicity .
Hydrazide vs. Hydrazone : Hydrazides (e.g., target compound) generally exhibit better metabolic stability than hydrazones, which are prone to hydrolysis .
Biological Activity
2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound.
- Molecular Formula : C16H22N6OS
- Molecular Weight : 346.45 g/mol
- CAS Number : 1071296-39-3
Synthesis
The synthesis of this compound typically involves the reaction of thioacetohydrazide derivatives with substituted triazoles. Various methods have been employed to enhance yield and purity, including refluxing with different solvents and using catalytic agents.
Antimicrobial Activity
Research has indicated that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. In studies where this compound was tested against various microorganisms, it demonstrated moderate to good activity against:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Enterococcus faecalis | Moderate |
| Bacillus cereus | Moderate |
| Escherichia coli | Low |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown efficacy against various cancer cell lines, including:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HCT116 (Colon Carcinoma) | 6.2 |
| T47D (Breast Cancer) | 27.3 |
The mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial activity of several triazole derivatives, including this compound. The results indicated that while some derivatives exhibited strong activity against Gram-positive bacteria, others were more effective against Gram-negative strains .
- Anticancer Research : In vitro studies involving human cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability. The study attributed this effect to the compound's ability to disrupt cellular metabolic pathways critical for cancer cell survival .
Q & A
Basic: What are the standard synthetic pathways for preparing 2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide?
The synthesis typically involves multi-step reactions starting with precursor triazole-thiol derivatives. For example, cyclization of hydrazinecarbothioamides under acidic or basic conditions generates the 1,2,4-triazole core. Subsequent alkylation or allylation introduces the allyl and 4-methylphenylaminoethyl groups. A critical step is the thioacetohydrazide formation via reaction of the triazole-thiol with bromoacetohydrazide or chloroacetamide under reflux in ethanol/water mixtures . Key parameters include pH control (basic media for thiol activation) and stoichiometric ratios to minimize byproducts like disulfides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
